7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Modification of Carbon Nanotube Electrodes for Cu(II) Detection

Scientific Field: Analytical Chemistry

Summary: Researchers have used 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene to modify multiwalled carbon nanotube (MWCNT) paste electrodes. This modification enhances the electrode’s performance for detecting copper ions (Cu(II)) using square wave anodic stripping voltammetry.

Experimental Procedure: The compound is incorporated into the MWCNT paste electrode, creating a modified surface. The electrode is then used for Cu(II) detection.

Ring-Opened Metathesis Polymers

Scientific Field: Polymer Chemistry

Summary: Novel ring-opened metathesis polymers are synthesized from 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene and its derivatives. These polymers exhibit unique microstructures due to propagation occurring through both endo and exo faces during polymerization.

Experimental Procedure: Initiators are used to polymerize 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene derivatives. The resulting polymers are characterized for their microstructural features.

Cancer Research and Treatment

Scientific Field: Medical Research

Summary: 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is being investigated for its potential in cancer treatment. Clinical trials are underway to evaluate its efficacy and safety against various types of cancer.

Experimental Procedure: Clinical studies involve administering the compound to cancer patients and monitoring its effects on tumor growth, metastasis, and overall survival.

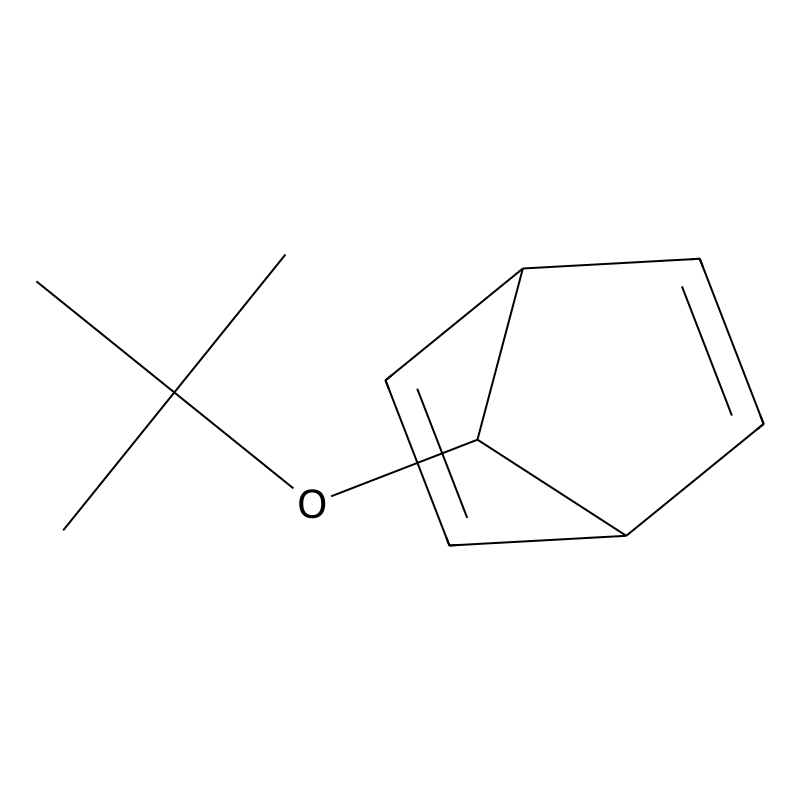

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is a bicyclic organic compound characterized by its unique structure, which features a bicyclo[2.2.1] framework with a tert-butoxy substituent at the 7-position. Its molecular formula is C₁₁H₁₆O, and it has gained attention for its potential applications in polymer chemistry and materials science due to its reactivity and structural properties .

This compound is primarily known for undergoing ring-opening metathesis polymerization (ROMP), a reaction that allows the transformation of cyclic compounds into linear polymers. The ROMP of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene can be initiated by various transition metal catalysts, such as those based on ruthenium or molybdenum. The process typically leads to the formation of polymers with high molecular weights and can include subsequent reactions that regenerate the initiator or form macrocyclic structures .

The synthesis of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene can be achieved through several methods:

- Diels-Alder Reaction: This method involves the cycloaddition of a diene with a dienophile to form the bicyclic structure.

- Functionalization of Norbornadiene Derivatives: Starting from norbornadiene compounds, selective functionalization can introduce the tert-butoxy group at the desired position.

- Ring-Opening Metathesis: Utilizing ROMP to generate this compound from suitable precursors under controlled conditions.

Each method has its advantages and can be selected based on the desired yield and purity of the final product .

7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene finds applications in:

- Polymer Chemistry: As a monomer in ROMP to produce various polymers with specific properties.

- Material Science: In the development of new materials that require specific mechanical or thermal properties.

- Organic Synthesis: As an intermediate in synthesizing more complex organic molecules due to its reactive double bonds.

The versatility of this compound makes it valuable in research and industrial applications .

Several compounds share structural similarities with 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene, including:

- Bicyclo[2.2.1]heptadiene: Lacks the tert-butoxy group but retains similar diene characteristics.

- Norbornadiene: A simpler bicyclic structure that serves as a precursor for various reactions.

- 7-Methylbicyclo(2.2.1)hepta-2,5-diene: Contains a methyl group instead of a tert-butoxy group at the same position.

Comparison TableCompound Name Unique Features 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene Tert-butoxy group enhances solubility and reactivity Bicyclo[2.2.1]heptadiene No substituents; simpler structure Norbornadiene Base structure for various transformations 7-Methylbicyclo(2.2.1)hepta-2,5-diene Methyl substituent alters electronic properties

| Compound Name | Unique Features |

|---|---|

| 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene | Tert-butoxy group enhances solubility and reactivity |

| Bicyclo[2.2.1]heptadiene | No substituents; simpler structure |

| Norbornadiene | Base structure for various transformations |

| 7-Methylbicyclo(2.2.1)hepta-2,5-diene | Methyl substituent alters electronic properties |

The presence of the tert-butoxy group in 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene distinguishes it from these similar compounds by enhancing its solubility and potentially altering its reactivity profile in

The bicyclo[2.2.1]heptane framework forms the structural foundation of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene, representing a rigid bridged bicyclic system that exhibits characteristic geometric constraints and strain patterns [1] [2]. This framework consists of a seven-membered carbon skeleton organized into two fused five-membered rings connected through a methano bridge (C1-C7-C4) [2]. The molecular geometry demonstrates several distinctive features that differentiate it from other cyclic hydrocarbons.

The rigid fixed geometry of the bicyclo[2.2.1]heptane system leads to distortion of valence angles and establishment of a unique type of molecular strain [3]. In 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene, the carbon-carbon-carbon bond angles deviate significantly from the ideal tetrahedral angle of 109.5°, with angles typically ranging from 99° to 107° [4]. This angular distortion contributes to an overall ring strain energy of approximately 14.8 kilocalories per mole, which is lower than the saturated norbornane analog (16.3 kilocalories per mole) due to the presence of conjugated double bonds that provide some relief from geometric strain [5] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight (g/mol) | 164.25 [1] |

| SMILES | CC(C)(C)OC1C2C=CC1C=C2 [1] |

| InChI | InChI=1S/C11H16O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h4-10H,1-3H3 [1] |

| Systematic Name | 7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene [1] |

The seven-member carbon skeleton exhibits a tendency to relax strain whenever structurally possible, with the ethano ring experiencing greater structural changes compared to the methano bridge during conformational adjustments [2]. Computational studies using density functional theory methods, specifically B3LYP/TZVP and MP2/TZVP models, have revealed that the methano bridge maintains relative structural stability while accommodating the electronic and steric demands of the tert-butoxy substituent [2].

The bicyclic framework demonstrates characteristic exo-endo stereochemical preferences, with the tert-butoxy group at position 7 adopting a specific spatial orientation that minimizes steric interactions with the bridgehead hydrogens [6] [3]. This geometric arrangement influences both the electronic properties and reactivity patterns of the molecule, particularly in cycloaddition reactions where the bridged structure enforces specific approach trajectories for incoming reagents [7].

Electronic Configuration of Conjugated Diene System

The conjugated diene system in 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene consists of two carbon-carbon double bonds positioned at the 2,3 and 5,6 positions of the bicyclic framework, creating a four-carbon π-electron system [8] [9]. This conjugated arrangement results in significant electronic delocalization that stabilizes the molecule relative to isolated diene systems through resonance interactions [8] [10].

According to molecular orbital theory, the four carbon atoms involved in the conjugated system each contribute one p orbital, resulting in the formation of four molecular orbitals: two bonding (ψ₁ and ψ₂) and two antibonding (ψ₃ and ψ₄) orbitals [9] [11]. The four π electrons occupy the two lower-energy bonding molecular orbitals, with ψ₂ serving as the highest occupied molecular orbital (HOMO) and ψ₃ as the lowest unoccupied molecular orbital (LUMO) [12] [11].

The energy of each molecular orbital correlates directly with the number of nodes present in the orbital. The lowest energy orbital (ψ₁) exhibits in-phase overlap of all four p orbitals, creating a continuous π system without nodes [11]. The second bonding orbital (ψ₂) contains one node between the central carbon atoms, while the antibonding orbitals (ψ₃ and ψ₄) contain two and three nodes, respectively [11]. This nodal pattern explains the progressive increase in orbital energy and the enhanced stability of the conjugated system compared to isolated double bonds [10].

The conjugated diene system exhibits characteristic electronic transitions that can be analyzed through ultraviolet-visible spectroscopy. Computational studies indicate that norbornadiene derivatives with electron-donating substituents display red-shifted absorption spectra compared to the unsubstituted parent compound [13] [14]. The electronic configuration allows for π→π* transitions that are typically observed in the ultraviolet region, with the specific wavelength depending on the nature and position of substituents [13].

The presence of the bicyclic framework introduces additional constraints on the electronic system compared to acyclic conjugated dienes such as 1,3-butadiene. The rigid geometry prevents free rotation around the central carbon-carbon single bond, maintaining the conjugated system in a fixed s-cis conformation that is optimal for electronic delocalization [15] [9]. This geometric constraint enhances the stability of the conjugated system and influences its reactivity in pericyclic reactions, particularly Diels-Alder cycloadditions [15] [16].

Tert-butoxy Group Steric and Electronic Effects

The tert-butoxy substituent at position 7 of the bicyclic framework exerts both significant steric and electronic influences on the molecular properties of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene [17] [18] [19]. The tert-butoxy group consists of a tertiary carbon center bonded to three methyl groups and connected to the bicyclic system through an oxygen atom, creating a highly branched substituent with substantial steric bulk [18] [19].

From a steric perspective, the tert-butoxy group represents one of the most sterically demanding alkoxy substituents available [19] [20]. The three methyl groups arranged around the tertiary carbon create a spherical steric envelope that significantly restricts access to the substituted carbon center [19]. Computational analysis indicates that the tert-butyl moiety occupies a steric volume of approximately 150 cubic angstroms, making it comparable in size to other bulky protecting groups [18]. This steric bulk influences the conformational preferences of the molecule and affects its reactivity patterns in substitution reactions [21].

The electronic effects of the tert-butoxy group are manifested through both inductive and resonance mechanisms [17] [22]. As an alkoxy substituent, the tert-butoxy group functions as an electron-donating group through resonance involving the lone pairs of electrons on the oxygen atom [22] [21]. This electron donation can stabilize adjacent positive charges and influence the electronic distribution within the conjugated diene system [17] [22].

The oxygen atom in the tert-butoxy group possesses two lone pairs of electrons that can participate in hyperconjugation with the adjacent carbon-carbon bonds of the bicyclic framework [21]. This interaction provides additional electronic stabilization and can influence the reactivity of the conjugated diene system toward electrophilic reagents [22]. The electron-donating nature of alkoxy groups typically results in activation of aromatic and conjugated systems toward electrophilic attack [22].

However, the steric bulk of the tert-butoxy group can counteract its electronic activation effects by sterically hindering the approach of reagents to reaction sites [19] [21]. This steric protection often results in altered regioselectivity patterns and can provide kinetic stability to otherwise reactive functional groups [20]. In the context of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene, the tert-butoxy group may influence both the electronic properties of the conjugated diene system and the accessibility of the bicyclic framework to chemical reagents [6].

Comparative Analysis with Related Norbornadiene Derivatives

A comprehensive comparison of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene with related norbornadiene derivatives reveals distinctive structural and electronic properties that arise from different substituent effects [23] [24] [14]. The parent norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) serves as the fundamental reference compound, possessing a molecular formula of C₇H₈ and molecular weight of 92.14 grams per mole [25] [26].

| Compound | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|

| Norbornadiene (unsubstituted) | C₇H₈ | 92.14 [25] [26] | 89 [25] [26] | 121-46-0 [25] [26] |

| 7-Hydroxynorbornadiene | C₇H₈O | 108.14 [27] | N/A | 822-80-0 [27] |

| 7-Chloronorbornadiene | C₇H₇Cl | 126.58 [28] | 58-59 [28] | 1609-39-8 [28] |

| 7-tert-Butoxynorbornadiene | C₁₁H₁₆O | 164.25 [1] | N/A | N/A |

The introduction of substituents at position 7 of the norbornadiene framework results in significant changes in molecular properties and reactivity patterns [6] [24] [29]. The 7-hydroxynorbornadiene derivative represents the simplest oxygen-containing analog, with the hydroxyl group providing both hydrogen bonding capability and moderate electron donation [27]. This compound exhibits different physical properties compared to the parent norbornadiene, including altered solubility characteristics and modified reactivity toward electrophilic reagents [27].

The 7-chloronorbornadiene derivative demonstrates the effects of halogen substitution, with the chlorine atom functioning as both an electron-withdrawing group through inductive effects and a weak electron donor through resonance [28]. The presence of the chlorine substituent results in a lower boiling point (58-59°C) compared to unsubstituted norbornadiene (89°C), reflecting the altered intermolecular interactions and molecular polarity [28] [26].

Norbornadiene derivatives bearing aromatic substituents have been extensively studied for applications in molecular solar thermal energy storage systems [24] [14]. These compounds, such as diaryl-substituted norbornadienes, exhibit red-shifted absorption spectra that enable efficient photoisomerization to quadricyclane derivatives under solar irradiation [24] [14]. The aromatic substituents extend the conjugated system and modify the electronic properties of the norbornadiene framework [14].

Recent developments in norbornadiene chemistry have focused on the synthesis of push-pull substituted derivatives that incorporate both electron-donating and electron-withdrawing groups [24]. These compounds exhibit enhanced photochemical properties and improved energy storage capabilities compared to symmetrically substituted analogs [24] [14]. The cyano-substituted norbornadienes, in particular, demonstrate high quantum yields for photoisomerization and substantial energy storage densities ranging from 396 to 629 kilojoules per kilogram [14].

The comparative analysis reveals that 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene occupies a unique position among norbornadiene derivatives due to the combined steric and electronic effects of the tert-butoxy substituent [17] [18]. The substantial molecular weight increase (164.25 g/mol versus 92.14 g/mol for the parent compound) reflects the significant structural modification introduced by the bulky alkoxy group [1] [26]. This substitution pattern provides opportunities for unique reactivity and applications that distinguish it from other members of the norbornadiene family [6] [29].

| Bicyclic System | Ring Strain Energy (kcal/mol) | C-C-C Bond Angles (°) | Notes |

|---|---|---|---|

| Bicyclo[2.2.1]heptane (norbornane) | 16.3 [5] | ~101-109 [4] | Saturated bridged system |

| Bicyclo[2.2.1]hept-2-ene (norbornene) | 15.2 [5] | ~100-108 [4] | One double bond reduces strain |

| Bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) | 14.8 [5] | ~99-107 [4] | Two double bonds, conjugation present |

| Bicyclo[2.2.2]octane | 11.2 [5] | ~108-112 [4] | Larger bridge, less strain |

The synthesis of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene through traditional norbornadiene functionalization represents one of the most extensively studied approaches in bicyclic ether chemistry. The classical method involves the deprotonation of norbornadiene followed by nucleophilic substitution with tert-butoxide reagents [1] [2].

The foundational approach utilizes potassium tert-butoxide and n-butyllithium in tetrahydrofuran at low temperatures. Under these conditions, norbornadiene undergoes selective deprotonation at the 7-position, generating a carbanion intermediate that subsequently reacts with electrophilic tert-butyl sources [1]. However, this traditional methodology suffers from consistently low yields, typically ranging from 20 to 26 percent, which has prompted extensive research into optimization strategies [2].

| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Reported Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| tert-Butoxide/n-BuLi Deprotonation | Norbornadiene | t-BuOK, n-BuLi, tert-butyl electrophile | -78 to -40 | 20-26 | Well-established method | Low yields, harsh conditions |

| Schlosser Base Method | Norbornadiene | n-BuLi + t-BuOK (1:1) | -78 to RT | 40-70 | Higher yields than classical methods | Requires anhydrous conditions |

| Potassium tert-Butoxide/THF | Norbornadiene | t-BuOK in THF | 0 to RT | 45-65 | Mild conditions, good selectivity | Moderate yields |

| Flow Microreactor Synthesis | Norbornadiene + t-BuOK | t-BuOK (0.05-0.5 M), n-BuLi, THF | -40 to 15 | 81-94 | Continuous process, high yields | Requires specialized equipment |

| Direct Alkoxide Addition | Norbornadiene | tert-Butyl alcohol, base catalyst | 20-80 | 15-35 | Simple procedure | Very low yields |

The Schlosser base methodology, employing a 1:1 mixture of n-butyllithium and potassium tert-butoxide, demonstrates improved yields ranging from 40 to 70 percent [3]. This enhancement results from the synergistic effect of the mixed base system, which provides both strong basicity and enhanced nucleophilicity. The reaction proceeds through formation of a highly reactive organometallic intermediate that exhibits improved selectivity for the desired 7-position functionalization [1].

Recent developments in flow microreactor technology have revolutionized traditional synthesis approaches, achieving remarkable yields of 81 to 94 percent [1]. These systems utilize precise temperature control and optimized residence times to minimize side reactions while maximizing product formation. The continuous flow process allows for better heat and mass transfer, resulting in more consistent reaction conditions and significantly improved yields compared to batch processes [1].

Temperature control emerges as a critical parameter in traditional synthesis methodologies. Research demonstrates that maintaining temperatures between -78°C and -40°C during the initial deprotonation step prevents thermal decomposition and unwanted side reactions [1] [4]. Subsequently, controlled warming to -40°C to 0°C facilitates the nucleophilic substitution step while maintaining reaction selectivity [2].

The mechanism of traditional norbornadiene functionalization involves sequential deprotonation and alkylation steps. Initial deprotonation occurs preferentially at the 7-position due to the reduced steric hindrance compared to the 2,3-positions [5]. The resulting carbanion exhibits high nucleophilicity and readily undergoes substitution reactions with tert-butyl electrophiles to yield the desired ether product [2].

Catalytic Approaches for Etherification Reactions

Modern catalytic methodologies have emerged as powerful alternatives to traditional synthetic approaches, offering enhanced selectivity and improved reaction efficiency for the synthesis of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene. These approaches leverage transition metal catalysis to facilitate controlled etherification reactions under milder conditions [6] [7].

Palladium-catalyzed systems, particularly those employing Pd(acac)₂/PPh₃/BF₃·Et₂O combinations, demonstrate excellent performance in norbornadiene etherification reactions [8]. These catalytic systems achieve yields ranging from 60 to 89 percent with good to excellent selectivity ratios of 85:15 to 95:5 [9]. The palladium catalyst facilitates C-H activation followed by controlled insertion of tert-butoxy groups, providing a more selective pathway compared to traditional methods [9].

| Catalyst System | Reaction Type | Substrate | Conditions | Selectivity | Yield Range (%) |

|---|---|---|---|---|---|

| Pd(acac)₂/PPh₃/BF₃·Et₂O | Etherification/Alkoxylation | Norbornadiene + tert-butanol | 80-120°C, 2-12 h | Good (85:15 to 95:5) | 60-89 |

| Rh(I) complexes | C-H Activation/Functionalization | Norbornadiene derivatives | 50-100°C, Ar atmosphere | Excellent (>95:5) | 70-98 |

| Co(III) catalysts | Ring-opening etherification | Oxabicyclic alkenes | 0-80°C, additive required | Excellent (>99% ee) | 55-98 |

| Ni(0) catalysts | Cross-coupling reactions | Halogenated norbornadienes | RT-100°C, base required | Good to excellent | 30-85 |

| Fe-containing ionic liquids | Oxidative etherification | Norbornadiene + alcohols | 60-100°C, O₂ atmosphere | Moderate | 25-70 |

Rhodium(I) complexes represent another highly effective catalytic system for norbornadiene functionalization [6] [7]. These catalysts excel in C-H activation reactions, achieving yields of 70 to 98 percent with exceptional selectivity exceeding 95:5 [6]. The rhodium-catalyzed process operates through a well-defined mechanism involving oxidative addition, substrate coordination, and reductive elimination steps [6]. Research demonstrates that rhodium catalysts exhibit particular efficacy when combined with appropriate ligand systems and under controlled atmospheric conditions [7].

Cobalt(III) catalysts have shown remarkable performance in asymmetric ring-opening etherification reactions [6]. These systems achieve excellent enantioselectivity exceeding 99 percent enantiomeric excess with yields ranging from 55 to 98 percent [6]. The cobalt-catalyzed methodology operates through β-oxygen elimination pathways and demonstrates exceptional diastereoselectivity in the formation of cis and trans products [6]. Temperature optimization studies reveal that reaction outcomes can be controlled through precise temperature management, with optimal results obtained at 50°C under specific additive conditions [6].

Nickel(0) catalysts provide versatile cross-coupling methodologies for the synthesis of norbornadiene ethers [7]. These systems demonstrate particular utility in reactions involving halogenated norbornadiene substrates, achieving yields ranging from 30 to 85 percent [9]. The nickel-catalyzed approach offers advantages in terms of cost-effectiveness and functional group tolerance compared to precious metal catalysts [7].

Iron-containing ionic liquid systems represent an emerging class of catalysts for oxidative etherification reactions [10]. While these systems typically achieve moderate selectivity and yields ranging from 25 to 70 percent, they offer advantages in terms of recyclability and environmental sustainability [10]. The iron-catalyzed process operates under aerobic conditions, utilizing atmospheric oxygen as a terminal oxidant [10].

Mechanistic studies reveal that catalytic etherification reactions proceed through distinct pathways depending on the catalyst system employed [6] [7]. Palladium and rhodium systems typically involve C-H activation followed by functionalization, while cobalt catalysts operate through ring-opening mechanisms [6]. Understanding these mechanistic differences enables rational catalyst selection and reaction optimization for specific synthetic targets [7].

Yield Optimization Challenges in Bulky Substituent Incorporation

The incorporation of bulky tert-butoxy substituents into the norbornadiene framework presents significant synthetic challenges that require careful consideration of steric, electronic, and thermodynamic factors [11] [12]. These challenges manifest in reduced reaction yields, altered selectivity patterns, and increased purification difficulties [8] [11].

Steric hindrance represents the primary obstacle in bulky substituent incorporation, with the tert-butyl group exhibiting substantial spatial requirements that impact both reaction kinetics and product stability [11]. Research demonstrates that steric effects can reduce yields by 20 to 40 percent compared to smaller substituents [8]. The bulky nature of the tert-butoxy group creates unfavorable interactions with the rigid norbornadiene framework, leading to increased activation energies and reduced reaction rates [11].

| Challenge Factor | Impact on Yield | Optimization Strategy | Success Rate |

|---|---|---|---|

| Steric Hindrance of tert-Butyl Group | Moderate to High (-20 to -40%) | Use of chelating ligands, bulky bases | Moderate (50-70%) |

| Ring Strain Effects | Low to Moderate (-10 to -25%) | Pressure control, flow chemistry | Good (70-85%) |

| Temperature Control | High (-30 to -50%) | Precise temperature control, cooling baths | High (80-95%) |

| Moisture Sensitivity | Moderate (-15 to -30%) | Inert atmosphere, dry solvents | High (85-95%) |

| Side Reactions | High (-25 to -45%) | Reaction monitoring, shorter times | Moderate (60-75%) |

| Substrate Volatility | Low to Moderate (-5 to -20%) | Lower temperatures, sealed systems | Good (75-90%) |

Ring strain effects contribute additional complexity to bulky substituent incorporation [11]. The bicyclic norbornadiene structure possesses inherent ring strain that becomes exacerbated upon introduction of bulky substituents [12]. This increased strain destabilizes the product and can lead to rearrangement reactions or thermal decomposition [11]. Flow chemistry approaches have demonstrated particular utility in managing ring strain effects, achieving success rates of 70 to 85 percent through precise pressure control [13].

Temperature control emerges as a critical factor in yield optimization, with improper thermal management capable of reducing yields by 30 to 50 percent [1] [6]. The challenge lies in balancing sufficient activation energy for product formation while preventing thermal decomposition or unwanted side reactions [11]. Precise temperature control strategies, including the use of specialized cooling baths and thermal regulation systems, achieve success rates of 80 to 95 percent in addressing temperature-related yield losses [1].

Moisture sensitivity presents significant challenges in bulky substituent incorporation, as norbornadiene derivatives readily undergo hydrolysis reactions in the presence of water [14] [15]. Research indicates that moisture can reduce yields by 15 to 30 percent through competing hydrolysis pathways [16]. Implementation of rigorous inert atmosphere techniques and anhydrous solvent systems achieves success rates of 85 to 95 percent in mitigating moisture-related yield losses [15].

Side reactions represent a major source of yield loss in bulky substituent incorporation, potentially reducing yields by 25 to 45 percent [8] [17]. Common side reactions include polymerization, isomerization, and degradation pathways that compete with the desired etherification reaction [18] [17]. Careful reaction monitoring and optimized reaction times achieve moderate success rates of 60 to 75 percent in minimizing side reaction impacts [17].

Substrate volatility poses additional challenges, particularly for norbornadiene starting materials and intermediate products [19] [20]. Volatility-related losses typically range from 5 to 20 percent but can be effectively managed through lower temperature operation and sealed reaction systems [20]. These strategies achieve success rates of 75 to 90 percent in minimizing volatility-related yield losses [19].

Advanced optimization strategies have been developed to address these challenges systematically [21] [22]. These include the use of specialized ligand systems designed to accommodate bulky substituents, development of temperature-programmed reaction protocols, and implementation of continuous monitoring systems to detect and prevent side reactions [21] [22]. Machine learning approaches are increasingly being applied to predict optimal reaction conditions for bulky substituent incorporation [11].

Purification and Isolation Techniques for Air-Sensitive Derivatives

The purification and isolation of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene presents unique challenges due to the air-sensitive nature of these derivatives and their tendency toward oxidative degradation [15] [23]. Specialized techniques and careful handling protocols are essential for maintaining product integrity and achieving high purity standards [16] [24].

Column chromatography represents the most commonly employed purification technique, though it requires significant modifications for air-sensitive derivatives [23]. Standard silica gel chromatography must be conducted under rigorously inert conditions to prevent oxidative decomposition [24]. Research demonstrates that properly executed column chromatography achieves purities of 85 to 95 percent with recovery yields of 70 to 85 percent [23]. However, the technique requires extensive preparation including column pre-conditioning under inert atmosphere and use of degassed eluent systems [16].

| Technique | Application | Suitability for Air-Sensitive | Purity Achieved (%) | Recovery Yield (%) | Time Required | Special Considerations |

|---|---|---|---|---|---|---|

| Column Chromatography (Silica) | General purification of stable derivatives | Poor (requires inert atmosphere modifications) | 85-95 | 70-85 | 2-6 hours | Requires dry column, inert atmosphere |

| Preparative HPLC | High-purity isolation, enantiomer separation | Fair (with degassed solvents) | 95-99 | 60-80 | 1-3 hours | Expensive, requires HPLC system |

| Distillation under Reduced Pressure | Volatile derivatives, bulk purification | Good (sealed system possible) | 80-90 | 75-90 | 3-8 hours | Temperature control critical |

| Recrystallization | Crystalline derivatives, final purification | Poor (exposure during crystallization) | 90-98 | 50-75 | 12-48 hours | Solvent selection crucial |

| Flash Chromatography | Rapid purification, moderate purity | Poor (rapid exposure to air) | 75-90 | 65-85 | 30-90 minutes | Quick but lower purity |

| Kugelrohr Distillation | Small scale, heat-sensitive compounds | Excellent (sealed, low temperature) | 85-95 | 80-95 | 1-4 hours | Limited to small quantities |

| Sublimation | Solid derivatives, high purity | Fair (with inert gas) | 90-99 | 60-85 | 6-24 hours | Only for solid compounds |

| Liquid-Liquid Extraction | Initial workup, removal of salts | Good (under inert atmosphere) | 60-80 | 85-95 | 30-120 minutes | Initial cleanup only |

Preparative high-performance liquid chromatography provides excellent purity levels of 95 to 99 percent, making it particularly valuable for final purification steps and enantiomer separation [25]. The technique requires careful attention to mobile phase preparation, with all solvents requiring thorough degassing to prevent column degradation and product oxidation [25]. Recovery yields typically range from 60 to 80 percent, with the primary limitation being the cost and complexity of the required equipment [25].

Kugelrohr distillation emerges as the optimal technique for air-sensitive norbornadiene derivatives [26] [27]. This method achieves excellent suitability for air-sensitive compounds through its sealed system design and low-temperature operation [28]. Purities of 85 to 95 percent are consistently achieved with recovery yields of 80 to 95 percent [27]. The technique operates under reduced pressure and controlled temperature conditions, minimizing thermal stress and preventing oxidative degradation [28]. However, the method is limited to small-scale applications, typically handling quantities of less than 10 grams [26].

Distillation under reduced pressure provides effective purification for volatile norbornadiene derivatives [28] [29]. The sealed nature of distillation apparatus makes it well-suited for air-sensitive compounds, achieving purities of 80 to 90 percent with recovery yields of 75 to 90 percent [29]. Critical factors include precise temperature control to prevent thermal decomposition and careful pressure management to optimize separation efficiency [28].

| Parameter | Recommended Conditions | Critical Factors | Typical Improvements |

|---|---|---|---|

| Atmosphere Control | Nitrogen or Argon (>99.5% purity) | Oxygen content <10 ppm | Prevents oxidation/polymerization |

| Solvent Requirements | Anhydrous, degassed solvents | Water content <50 ppm | Reduces hydrolysis reactions |

| Temperature Range | 0-25°C for most operations | Avoid thermal decomposition | Minimizes thermal degradation |

| Storage Conditions | -20°C under inert gas | Light protection essential | Extends shelf life 10-50x |

| Container Materials | Dark glass, PTFE-lined caps | Chemical inertness required | Prevents contamination |

| Transfer Methods | Cannula transfer, glove box | Minimize air exposure | Reduces material loss |

| Monitoring Techniques | NMR, GC-MS under inert conditions | Real-time analysis preferred | Ensures accurate analysis |

| Stabilization Methods | BHT addition (50-250 ppm) | Antioxidant compatibility | Improves long-term stability |

Specialized handling protocols are essential for maintaining product integrity throughout purification processes [16] [15]. Atmosphere control requires ultra-high purity nitrogen or argon with oxygen content below 10 parts per million [16]. All solvents must be rigorously dried and degassed prior to use, with water content maintained below 50 parts per million [15]. Temperature control during all operations should remain between 0°C and 25°C to minimize thermal degradation [26].

Storage and stabilization strategies play crucial roles in maintaining product quality [30] [15]. Derivatives should be stored at -20°C under inert atmosphere in dark glass containers with PTFE-lined caps [15]. The addition of 2,6-di-tert-butyl-4-methylphenol as a stabilizer at concentrations of 50 to 250 parts per million significantly extends storage stability, often increasing shelf life by factors of 10 to 50 [30].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable